2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoropyrimidine with piperazine under controlled conditions to form the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction can lead to the formation of de-fluorinated products .
Scientific Research Applications
2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-(2-Pyrimidyl)piperazine
Uniqueness
2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of fluorine atoms and the piperazine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H14F4N6 |
---|---|
Molecular Weight |
342.29 g/mol |
IUPAC Name |
2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C14H14F4N6/c1-9-6-11(14(16,17)18)22-13(21-9)24-4-2-23(3-5-24)12-10(15)7-19-8-20-12/h6-8H,2-5H2,1H3 |
InChI Key |
YEMNYMILMBGPRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC=C3F)C(F)(F)F |
Origin of Product |
United States |
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